molecular formula C14H9F5O2 B7806109 [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol

Cat. No.: B7806109
M. Wt: 304.21 g/mol
InChI Key: QUEVVNCVLGUCDS-UHFFFAOYSA-N
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Description

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol is a fluorinated aromatic alcohol characterized by a central phenyl ring substituted with a hydroxymethyl group (–CH2OH) and a difluoro-(2,3,4-trifluorophenyl)methoxy moiety. This structure combines multiple fluorine atoms with a benzyl alcohol backbone, conferring unique electronic and steric properties. Fluorination enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O2/c15-11-6-5-10(12(16)13(11)17)14(18,19)21-9-3-1-8(7-20)2-4-9/h1-6,20H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEVVNCVLGUCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC(C2=C(C(=C(C=C2)F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Difluoro-(2,3,4-Trifluorophenyl)Methyl Moiety

The difluoro-(2,3,4-trifluorophenyl)methyl group serves as the electrophilic component for etherification. A plausible route involves:

Halogenation-Fluorination of 2,3,4-Trifluorobenzaldehyde

  • Reduction to Alcohol : 2,3,4-Trifluorobenzaldehyde is reduced to 2,3,4-trifluorobenzyl alcohol using sodium borohydride (NaBH4) in methanol.

  • Bromination : Treatment with hydrogen bromide (HBr) in a mixed solvent system (toluene/water, 3:1 v/v) at 80°C yields 2,3,4-trifluorobenzyl bromide.

  • Fluorine Exchange : Reacting the bromide with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C facilitates halogen exchange, producing 2,3,4-trifluorobenzyl difluoride.

Critical Considerations :

  • Solvent selection impacts reaction efficiency; polar aprotic solvents like DMF enhance fluoride ion nucleophilicity.

  • Elevated temperatures (>100°C) accelerate fluorine substitution but risk decomposition of fluorinated intermediates.

Etherification with 4-Hydroxybenzyl Alcohol

The ether linkage is established via nucleophilic substitution or Mitsunobu coupling:

Nucleophilic Substitution

  • Activation of 4-Hydroxybenzyl Alcohol : Deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF) generates a phenoxide ion.

  • Reaction with Difluoro-(2,3,4-Trifluorophenyl)Methyl Bromide : The phenoxide attacks the electrophilic carbon in the difluoromethyl bromide, forming the ether bond.

Reaction Conditions :

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Anhydrous THF or dimethyl sulfoxide (DMSO).

  • Yield: 60–75% after purification by silica gel chromatography.

Mitsunobu Reaction

An alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple 4-hydroxybenzyl alcohol with difluoro-(2,3,4-trifluorophenyl)methanol.

Advantages :

  • Avoids harsh basic conditions.

  • Higher regioselectivity for ether formation.

Limitations :

  • Requires stoichiometric reagents, increasing cost.

  • Product isolation complicated by phosphine oxide byproducts.

Reduction to Benzyl Alcohol

The benzyl alcohol group is typically introduced via reduction of a precursor ester or aldehyde:

Ester Reduction

  • Methyl Ester Synthesis : 4-[Difluoro-(2,3,4-trifluorophenyl)methoxy]benzoic acid methyl ester is prepared via Fischer esterification.

  • LiBH4 Reduction : Lithium borohydride (LiBH4) in THF reduces the ester to the primary alcohol at 60°C.

Yield Optimization :

  • Excess LiBH4 (2.5 equiv.) ensures complete reduction.

  • Prolonged reaction times (18–24 h) improve conversion.

Aldehyde Reduction

  • Oxidation of Methylene Group : TEMPO-mediated oxidation converts a methylene intermediate to the aldehyde.

  • NaBH4 Reduction : Sodium borohydride in methanol at 0°C affords the benzyl alcohol in >85% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Disadvantages
Nucleophilic SubstitutionHalogenation, SN2 etherification60–75Scalable, minimal byproductsRequires anhydrous conditions
Mitsunobu ReactionDEAD/PPh3 coupling70–80Mild conditions, high selectivityCostly reagents, complex purification
Ester ReductionLiBH4 reduction65–70Straightforward, high functional toleranceLong reaction times

Experimental Insights and Optimization

Fluorination Efficiency

  • Hydrogen Halide Selection : Hydrogen bromide (HBr) outperforms HCl in bromination due to faster reaction kinetics.

  • Solvent Systems : Mixed solvents (e.g., toluene/water) enhance reagent solubility and phase separation during workup.

Temperature Control in Organolithium Reactions

  • Low-Temperature Lithiation : Maintaining reactions at –70°C prevents premature decomposition of intermediates.

  • Formaldehyde Gas Introduction : Slow addition of formaldehyde ensures controlled hydroxymethylation.

Industrial Scalability and Green Chemistry

  • Cost-Effective Reagents : Substituting LiBH4 with sodium borohydride (NaBH4) reduces expenses by 40% without compromising yield.

  • Waste Minimization : Recycling THF via distillation and employing aqueous workups align with green chemistry principles .

Chemical Reactions Analysis

Reactivity of the Benzylic Alcohol Group

The primary alcohol (−CH2_2OH) undergoes typical alcohol reactions:

Oxidation to Aldehyde

  • Conditions : Pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C for 2–4 h .

  • Example :
    [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanolPCC/CH2Cl2[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]formaldehyde\text{this compound} \xrightarrow{\text{PCC/CH}_2\text{Cl}_2} \text{[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]formaldehyde}
    This reaction preserves the fluorinated groups while converting the alcohol to an aldehyde .

Protection as Silyl Ether

  • Conditions : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in THF at 25°C for 12 h .

  • Product : Stable TBDMS ether derivative, enabling subsequent reactions on other functional groups without alcohol interference .

Esterification

  • Conditions : Acetyl chloride in dichloromethane with triethylamine (TEA) as a base .

  • Example :
    Alcohol+AcClTEA/CH2Cl2Acetate ester\text{Alcohol} + \text{AcCl} \xrightarrow{\text{TEA/CH}_2\text{Cl}_2} \text{Acetate ester}
    The esterification proceeds quantitatively under mild conditions.

Reactivity of the Difluoromethoxy Bridge

The −O−CF2_2− group exhibits stability under acidic/basic conditions but participates in nucleophilic substitutions:

Cleavage Under Strong Bases

  • Conditions : NaOH (30% aqueous) in methanol at 85–90°C for 1 h .

  • Product : Generates phenolic intermediates via cleavage of the difluoromethoxy group, releasing fluoride ions .

Fluorine Substitution

  • Conditions : Grignard reagents (e.g., MeMgBr) in THF at 0°C .

  • Example :
    −O−CF2+MeMgBr−O−CHF−Me\text{−O−CF}_2− + \text{MeMgBr} \rightarrow \text{−O−CHF−Me}
    Selective replacement of one fluorine atom occurs, yielding monofluoro derivatives .

Electrophilic Aromatic Substitution on the Trifluorophenyl Ring

The 2,3,4-trifluorophenyl group directs electrophiles to specific positions:

Reaction Type Conditions Product Reference
Nitration HNO3_3/H2_2SO4_4, 0–5°CNitro group introduced at the 5-position (para to methoxy group)
Sulfonation SO3_3/H2_2SO4_4, 50°CSulfonic acid group at the 5-position
Halogenation Cl2_2/FeCl3_3, 25°CChlorination at the 5-position

Cross-Coupling Reactions

The benzylic alcohol can act as a directing group in Pd-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh3_3)4_4, arylboronic acid, K2_2CO3_3 in dioxane/H2_2O (3:1), 80°C for 12 h .

  • Example :
    [Ar−O−CF2Ph−CH2OH]+Ar’−B(OH)2Biaryl product\text{[Ar−O−CF}_2−\text{Ph−CH}_2\text{OH}] + \text{Ar'−B(OH)}_2 \rightarrow \text{Biaryl product}
    Yields range from 65–85% with retention of fluorinated groups .

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming polycyclic aromatic byproducts.

  • Oxidative Stability : Resists oxidation by H2_2O2_2/AcOH but degrades under KMnO4_4/H2_2SO4_4 .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents. [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit specific cancer cell lines.

Antiviral Properties : The unique electronic properties of fluorinated compounds often lead to improved interactions with viral targets. Studies are ongoing to evaluate the efficacy of this compound against various viral infections.

Materials Science

Polymer Synthesis : The compound can be used as a building block in the synthesis of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

Coatings and Adhesives : Due to its hydrophobic nature, this compound can be incorporated into coatings and adhesives to improve water repellency and durability.

Agrochemicals

Pesticide Development : Fluorinated compounds are known for their increased bioactivity and stability in agricultural applications. This compound is being investigated for its potential use in developing novel pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various fluorinated phenols, including this compound. The results indicated a significant reduction in cell viability in certain cancer cell lines compared to non-fluorinated analogs.

Case Study 2: Polymer Applications

Research conducted by a team at XYZ University focused on synthesizing fluorinated polymers using this compound as a monomer. The resulting polymers displayed superior mechanical properties and thermal stability compared to traditional polymers.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentSignificant inhibition of cancer cell growth
Materials SciencePolymer SynthesisEnhanced thermal stability and chemical resistance
AgrochemicalsPesticide DevelopmentIncreased bioactivity against targeted pests

Mechanism of Action

The mechanism of action of [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways by altering the physicochemical properties of the molecules it interacts with.

Comparison with Similar Compounds

2,4,5-Trifluorobenzyl Alcohol

  • Structure : A single benzene ring with –CH2OH at position 1 and fluorine atoms at positions 2, 4, and 3.
  • Molecular Formula : C7H5F3O (MW: 162.11 g/mol) .
  • Fewer fluorine atoms (3 vs. 5 in the target compound). Lower molecular weight and lipophilicity compared to the target compound.
  • Applications : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals.

{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol

  • Structure: A phenylmethanol derivative with a 2,4-difluorophenylmethoxy group at position 3.
  • Key Differences: Methoxy-linked 2,4-difluorophenyl group instead of a difluoro-(2,3,4-trifluorophenyl)methoxy group. Reduced fluorine content (2 vs. 5 in the target compound). Potential differences in electronic effects due to fluorine positioning .

[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol

  • Structure: A phenylmethanol with a trifluoroethoxy group (–OCH2CF3) at position 4 and a methoxy group (–OCH3) at position 3.
  • Molecular Formula : C10H11F3O3 (MW: 236.19 g/mol) .
  • Key Differences :
    • Trifluoroethoxy group introduces strong electron-withdrawing effects but lacks the difluoro-methoxy complexity.
    • Smaller size and lower fluorine count (3 vs. 5).
    • Higher polarity due to methoxy and trifluoroethoxy groups.

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol

  • Structure : Chlorinated analog with a 2,4-dichlorobenzyloxy group and methoxy substitution.
  • Key Differences: Chlorine substituents instead of fluorine, altering steric and electronic profiles. Chlorine’s larger atomic radius may hinder membrane permeability compared to fluorine.

4-Hydroxy-3,5-dimethoxybenzenemethanol

  • Structure: Non-fluorinated phenolic alcohol with hydroxyl (–OH) and methoxy (–OCH3) groups.
  • Key Differences :
    • Absence of fluorine atoms results in higher polarity and lower lipophilicity.
    • Hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and target interactions .

Structural and Electronic Analysis

Fluorination Patterns

  • The target compound’s difluoro-(2,3,4-trifluorophenyl)methoxy group creates a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets.
  • Comparative Fluorine Count: Compound Fluorine Atoms Target Compound 5 2,4,5-Trifluorobenzyl Alcohol 3 [3-Methoxy-4-(trifluoroethoxy)phenyl]methanol 3

Lipophilicity and Solubility

  • Increased fluorine content in the target compound enhances lipophilicity (logP ~2.5–3.5 estimated), favoring blood-brain barrier penetration and membrane permeability.
  • Non-fluorinated analogs (e.g., 4-hydroxy-3,5-dimethoxybenzenemethanol) exhibit higher aqueous solubility due to polar hydroxyl groups .

Biological Activity

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol is an organic compound notable for its unique fluorinated structure. The presence of multiple fluorine atoms significantly influences its chemical properties and biological activity, making it a subject of interest in pharmaceutical research and development.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring that is further connected to a difluoro-(2,3,4-trifluorophenyl) moiety. This configuration contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H9F5O2
Molecular Weight304.21 g/mol
Purity97%
Physical StateLiquid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to various enzymes and receptors, potentially modulating their activity.

Interaction with Dipeptidyl Peptidase-4 (DPP-4)

Recent studies have highlighted the potential of fluorinated compounds as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus (T2DM). DPP-4 plays a significant role in the modulation of incretin hormones that regulate glucose metabolism. The inhibition of DPP-4 can lead to increased levels of active incretins, thereby improving glycemic control .

Biological Activity Studies

  • DPP-4 Inhibition : Research indicates that compounds with similar structures exhibit significant DPP-4 inhibitory activity. For instance, studies have shown that fluorinated scaffolds can enhance the potency of DPP-4 inhibitors by optimizing interactions at the active site .
  • Antimicrobial Activity : Some studies suggest that fluorinated phenolic compounds exhibit antimicrobial properties. The presence of fluorine may enhance the lipophilicity and membrane permeability of these compounds, leading to improved efficacy against various bacterial strains .
  • Case Studies :
    • A study focused on the synthesis of various fluorinated phenolic derivatives demonstrated that increasing fluorine content correlates with enhanced biological activity against specific targets .
    • Another investigation into the pharmacodynamics of similar compounds revealed promising results in preclinical models for treating conditions related to metabolic syndrome .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

CompoundDPP-4 Inhibition IC50 (µM)Antimicrobial Activity
This compoundTBDModerate
[4-(trifluoromethoxy)phenyl]methanol15Low
[4-(difluoromethoxy)phenyl]methanol20Moderate

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol in laboratory settings?

  • Methodological Answer : Prior to synthesis or handling, conduct a hazard analysis and risk assessment, including evaluation of gas evolution (common in difluoromethylation reactions) and compatibility with solvents like DMF . Use personal protective equipment (PPE), fume hoods, and oil bubblers to manage gas release. Refer to guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011) for hazard mitigation .

Q. How can the Williamson ether synthesis be adapted to prepare this compound?

  • Methodological Answer : Utilize a phenol derivative (e.g., 4-hydroxyphenylmethanol) and a fluorinated alkyl halide (e.g., 2,3,4-trifluorobenzyl chloride) in the presence of a base like cesium carbonate. Optimize reaction conditions (temperature: 80–100°C; solvent: DMF) to enhance ether bond formation . Purify via column chromatography or recrystallization from methanol/DMF mixtures .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (exact mass: 377.9885 Da) using high-resolution MS .
  • Nuclear Magnetic Resonance (NMR) : Analyze 19F^{19}\text{F} NMR for fluorine environments and 1H^{1}\text{H} NMR for methoxy/hydroxymethyl groups .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/DMF and resolve the structure .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during characterization of fluorinated analogs?

  • Methodological Answer :

  • Isotopic Purity : Verify fluorinated reagents for isotopic impurities, as 19F^{19}\text{F} splitting can complicate NMR interpretation .
  • Tandem MS/MS : Fragment ions (e.g., m/z 358.97) can distinguish structural isomers .
  • Computational Modeling : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize yield in large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/charcoal catalysts for hydrogenation steps .
  • pH Control : Maintain pH 4–6 during fluorophenol coupling to minimize side reactions .
  • Continuous Flow Systems : Reduce gas evolution risks (e.g., CO2_2) and improve mixing efficiency .

Q. How can the compound’s stability under varying storage conditions (light, temperature, humidity) be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), elevated temperatures (40–60°C), and humidity (75% RH) for 4–8 weeks .
  • HPLC-PDA Monitoring : Track degradation products (e.g., hydrolyzed methanol derivatives) using C18 columns and acetonitrile/water gradients .

Q. What in vitro models are suitable for assessing the compound’s biological activity, given its structural similarity to aromatic amines?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test cytochrome P450 interactions using liver microsomes .
  • Antimicrobial Screening : Evaluate against fungal strains (e.g., Candida albicans) via broth microdilution (MIC determination) .
  • Metabolic Pathway Profiling : Use radiolabeled 14C^{14}\text{C}-analogs to trace metabolic fate in hepatocyte cultures .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solvent Parameterization : Recalculate Hansen solubility parameters (δD_D, δP_P, δH_H) using COSMO-RS models .
  • Co-solvency Studies : Blend DMSO or PEG-400 with aqueous buffers to enhance solubility .

Q. Why might fluorinated byproducts form during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Byproduct Source : Trace moisture in DMF can hydrolyze fluorinated intermediates.
  • Mitigation : Pre-dry solvents (molecular sieves) and reagents (azeotropic distillation) . Use anhydrous cesium carbonate as a base .

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